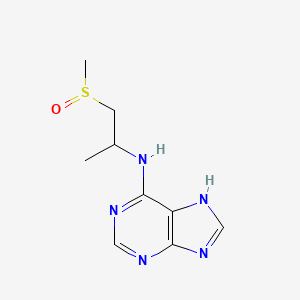![molecular formula C12H16N2O2 B6631482 N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide, also known as ABHA, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide. One area of research could be to further investigate its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and to identify additional targets for its activity. Finally, research could be done to develop more effective methods for synthesizing N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide and to improve its solubility in water, which could make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxylic acid. This compound is then reacted with 4-aminobut-2-enenitrile to form N-(2-cyanoethyl)-3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxamide. Finally, this compound is hydrolyzed to form N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have a variety of potential therapeutic applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Eigenschaften
IUPAC Name |
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-1-2-7-14-12(16)9-10-4-3-5-11(15)8-10/h1-5,8,15H,6-7,9,13H2,(H,14,16)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOZQKAJPQDFY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCC=CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC/C=C/CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)